2-Chloro-4-isopropylquinolin-6-amine
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Overview
Description
2-Chloro-4-isopropylquinolin-6-amine is a quinoline derivative with the molecular formula C12H13ClN2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Chloro-4-isopropylquinolin-6-amine, can be achieved through various methods. Common synthetic routes include the Friedländer synthesis, Skraup synthesis, and Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogenation, alkylation, and acylation reactions using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Chloro-4-isopropylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antif
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-propan-2-ylquinolin-6-amine |
InChI |
InChI=1S/C12H13ClN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3 |
InChI Key |
LTVTTZCFZFTIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Cl |
Origin of Product |
United States |
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